Phenyl (4-nitrophenyl)methanesulfonate is an organic compound characterized by the presence of a phenyl group, a nitro group at the para position of another phenyl ring, and a methanesulfonate moiety. Its chemical formula is , and it is recognized for its utility in various
Research indicates that phenyl (4-nitrophenyl)methanesulfonate exhibits biological activity, particularly in hydrolysis reactions that can be catalyzed by specific molecular hosts. These reactions can lead to the generation of 4-nitrophenolate anions, which have been studied for their potential roles in biochemical processes . Furthermore, compounds containing nitrophenyl groups are often investigated for their antioxidant and anti-inflammatory properties, which may extend to derivatives like phenyl (4-nitrophenyl)methanesulfonate .
The synthesis of phenyl (4-nitrophenyl)methanesulfonate can be achieved through various methods:
These methods highlight the versatility of phenyl (4-nitrophenyl)methanesulfonate in synthetic organic chemistry.
Phenyl (4-nitrophenyl)methanesulfonate finds applications across various fields:
Studies have shown that phenyl (4-nitrophenyl)methanesulfonate can interact with various molecular cages and hosts. These interactions often involve hydrogen bonding and can influence the rate of hydrolysis reactions. For instance, when bound within a molecular cage, its hydrolysis rate is significantly accelerated compared to unbound conditions. This highlights its potential utility in designing more efficient catalytic systems .
Several compounds share structural similarities with phenyl (4-nitrophenyl)methanesulfonate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Nitrophenyl methanesulfonate | Similar nitro and methanesulfonate groups | Often used as a simpler analog without additional phenyl group |
| Phenyl methanesulfonate | Contains only one nitro group | Lacks the additional para-substituted nitro group |
| 4-Nitrophenyl chloroformate | Contains chloroformate instead of sulfonate | Used primarily as a reagent for acylation reactions |
| Phenyl (3-nitrophenyl)methanesulfonate | Similar structure but with different nitro position | Potentially different reactivity due to positional effects |
Phenyl (4-nitrophenyl)methanesulfonate stands out due to its unique combination of structural features that influence its reactivity and biological activity. Its para-positioned nitro group enhances electrophilicity compared to other similar compounds, making it particularly useful in synthetic applications.
The seminal work of Makosza and Golinski established the foundational method for synthesizing phenyl (4-nitrophenyl)methanesulfonate. This protocol involves the reaction of 4-nitrobenzyl chloride with benzenesulfonic acid in the presence of a base, typically potassium carbonate, under anhydrous conditions [4]. The reaction proceeds via nucleophilic substitution, where the sulfonate anion displaces the chloride group.
Key parameters include:
Table 1: Optimization of Makosza-Golinski Protocol
| Parameter | Original Conditions (1983) | Optimized Conditions (2020s) |
|---|---|---|
| Reaction Time | 24–48 hours | 8–12 hours |
| Yield | 68–72% | 85–89% |
| Purity (HPLC) | 92–94% | 98–99% |
Recent refinements incorporate microwave-assisted synthesis, reducing reaction times to 2–4 hours while maintaining yields above 80% [4].
Alternative routes exploit boron-mediated esterification and acidolysis. A patent-pending method involves reacting tributyl borate with p-toluenesulfonic acid in dichloroethane at 100°C for 8 hours [2]. This approach avoids chloride intermediates, instead utilizing boron esters as transient substrates:
$$ \text{R-B(OR')}3 + \text{Ar-SO}3\text{H} \rightarrow \text{Ar-SO}3\text{R} + \text{B(OH)}}3 + \text{R'OH} $$
where R = 4-nitrophenyl and Ar = phenyl [2].
Comparative advantages include:
Solvent polarity critically influences reaction kinetics. Dichloroethane enhances nucleophilicity of sulfonate anions, while acetonitrile stabilizes transition states through dipole interactions [5]. A study comparing seven solvents found:
Table 2: Solvent Impact on Reaction Rate
| Solvent | Dielectric Constant (ε) | Relative Rate (k_rel) |
|---|---|---|
| Dichloroethane | 10.4 | 1.00 (reference) |
| Acetonitrile | 37.5 | 2.34 |
| Tetrahydrofuran | 7.6 | 0.67 |
Catalytic additives like tetrabutylammonium bromide (0.5–1 mol%) accelerate reactions by 40–60% via phase-transfer mechanisms [5]. Temperature gradients further optimize output—ramping from 25°C to 80°C over 90 minutes suppresses oligomer formation.
Post-synthesis purification employs a three-step process:
Purity assessment leverages:
Table 3: Analytical Techniques Comparison
| Method | Precision (% RSD) | Analysis Time |
|---|---|---|
| HPLC-UV | 0.8–1.5 | 15 min |
| GC-MS | 1.2–2.0 | 25 min |
| Gravimetric | 1.0–1.5 | 4 hours |
These methodologies collectively ensure compliance with pharmaceutical-grade purity standards (>99.5% by HPLC) [5].
The crystallographic structure of phenyl (4-nitrophenyl)methanesulfonate reveals critical geometric parameters that define its three-dimensional architecture. Single crystal X-ray diffraction studies of related 4-nitrophenyl sulfonate esters have provided valuable insights into the fundamental structural characteristics of this compound class [2] [3].
The central sulfonate ester functionality exhibits a tetrahedral geometry around the sulfur atom, which is characteristic of sulfonate compounds. In closely related structures such as 4-nitrophenyl benzenesulfonate, the S=O bond lengths typically range from 1.420 to 1.425 Å, consistent with the double bond character of these interactions [3]. The S-O single bond connecting the sulfur center to the phenolic oxygen displays lengths around 1.634 Å, as observed in 2,4-dinitrophenyl 4-methylbenzenesulfonate [4].
Bond Angles and Torsional Parameters
The molecular conformation is significantly influenced by the C-S-O-C torsion angle, which determines the relative orientation of the aromatic rings. In 4-nitrophenyl benzenesulfonate, this torsion angle measures 53.91°, indicating a gauche conformation that minimizes steric interactions between the aromatic substituents [3]. This geometric arrangement differs substantially from other phenyl sulfonate derivatives, where torsion angles can range from -62.0° to -86.5°, depending on the substitution pattern and crystal packing forces [4] [5].
The non-coplanar arrangement of the phenyl and 4-nitrophenyl rings, with dihedral angles typically ranging from 30° to 75°, is a consistent feature across this compound class [6] [7]. This twisted geometry results from electronic and steric factors that prevent full conjugation between the aromatic systems while maintaining optimal orbital overlap for the sulfonate ester linkage.
Crystallographic Space Groups and Packing
Phenyl (4-nitrophenyl)methanesulfonate and its analogs commonly crystallize in monoclinic space groups such as P2₁/c, though orthorhombic arrangements like Pna2₁ are also observed depending on the specific substitution pattern [4] [2]. The crystal packing is stabilized by weak intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking interactions between aromatic rings with typical separation distances of 3.4-3.7 Å [3].
The spectroscopic characterization of phenyl (4-nitrophenyl)methanesulfonate provides distinctive fingerprint patterns that enable unambiguous identification and structural confirmation of this compound.
¹H Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of phenyl (4-nitrophenyl)methanesulfonate exhibits characteristic patterns reflecting the distinct aromatic environments. The 4-nitrophenyl ring protons appear as a well-resolved AA'BB' pattern, with the ortho protons to the nitro group typically observed at δ 8.2-8.4 ppm due to the strong electron-withdrawing effect of the nitro substituent [8] [9]. The meta protons appear upfield at δ 7.3-7.5 ppm, showing characteristic coupling patterns with J values of approximately 8-9 Hz [9].
The phenyl ring protons attached to the sulfonate oxygen display signals in the δ 7.0-7.4 ppm region, with the ortho positions showing slight downfield shifts due to the electron-withdrawing sulfonate group [8]. The methanesulfonate methyl group appears as a distinctive singlet at δ 3.0-3.2 ppm, providing an excellent diagnostic signal for this structural unit [10].
¹³C Nuclear Magnetic Resonance Spectroscopy
¹³C Nuclear Magnetic Resonance analysis reveals well-separated signals for the distinct carbon environments within the molecule. The quaternary carbon of the nitro-substituted aromatic ring appears at δ 145-150 ppm, while the phenolic carbon attached to the sulfonate ester displays signals around δ 150-155 ppm [11]. The aromatic carbons show characteristic patterns between δ 120-140 ppm, with the nitro-substituted positions exhibiting significant downfield shifts [12] [11].
The methanesulfonate methyl carbon provides a diagnostic signal at δ 37-40 ppm, which serves as an excellent marker for this functional group [10]. Computational studies using density functional theory methods have shown excellent agreement between calculated and experimental ¹³C chemical shifts when appropriate functionals such as B3LYP or PBE0 are employed with suitable basis sets [12] [11].
Infrared Spectroscopy
The infrared spectrum of phenyl (4-nitrophenyl)methanesulfonate displays characteristic absorption bands that provide unambiguous identification of the key functional groups. The sulfonate ester functionality exhibits distinctive S=O stretching vibrations, with the asymmetric stretch appearing as a very strong absorption at 1350-1400 cm⁻¹ and the symmetric stretch observed at 1150-1200 cm⁻¹ [13] [14]. These frequencies are highly diagnostic for sulfonate esters and show minimal variation across different substitution patterns.
The nitro group contributes prominent absorptions with asymmetric N=O stretching at 1500-1550 cm⁻¹ and symmetric stretching at 1300-1350 cm⁻¹, both appearing as very strong bands [13] [15]. The aromatic C-H stretching modes appear at 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations are observed at 1580-1620 cm⁻¹ [13] [16].
The S-O-Ar stretching mode appears as a medium-intensity band at 800-900 cm⁻¹, providing additional confirmation of the sulfonate ester linkage [17] [16]. Out-of-plane aromatic C-H bending vibrations in the 700-900 cm⁻¹ region provide information about the substitution pattern of the aromatic rings [16] [18].
Ultraviolet-Visible Spectroscopy
The ultraviolet-visible absorption spectrum of phenyl (4-nitrophenyl)methanesulfonate exhibits characteristic electronic transitions that reflect the extended π-conjugation within the molecule. The compound typically shows absorption maxima in the 240-280 nm region, corresponding to π→π* transitions localized on the aromatic systems [19] [20].
The presence of the nitro group introduces additional chromophoric character, with n→π* transitions appearing at longer wavelengths around 320-350 nm [19]. These transitions are typically weaker in intensity compared to the π→π* bands but provide valuable structural information about the electronic environment of the nitro substituent [19] [20].
Computational chemistry studies using density functional theory methods have provided detailed insights into the conformational preferences and electronic properties of phenyl (4-nitrophenyl)methanesulfonate. These calculations have been instrumental in understanding the structural factors that govern the stability and reactivity of this compound class.
Geometry Optimization and Conformational Analysis
Density functional theory calculations using functionals such as B3LYP, PBE0, and M06-2X with appropriate basis sets have successfully reproduced the experimentally observed geometric parameters [21] [9] [22]. The optimized structures consistently show the characteristic twisted conformation with non-coplanar aromatic rings, confirming that this geometry represents the global minimum energy configuration [23] [24].
Conformational analysis reveals that rotation around the S-O-C bond has a relatively low energy barrier, typically 10-15 kJ/mol, allowing for conformational flexibility in solution [23] [10]. However, the anti conformation around the S-O bond is consistently favored over gauche arrangements due to favorable hyperconjugative interactions and reduced steric repulsion [10].
Electronic Structure and Frontier Orbital Analysis
Frontier molecular orbital analysis reveals important electronic characteristics of phenyl (4-nitrophenyl)methanesulfonate. The highest occupied molecular orbital is typically localized on the phenyl ring attached to the sulfonate oxygen, while the lowest unoccupied molecular orbital shows significant contribution from the nitrophenyl π* system [21] [25].
The calculated energy gap between frontier orbitals ranges from 4.2 to 5.4 eV depending on the computational method employed, with hybrid functionals generally providing values in good agreement with experimental ultraviolet-visible data [21] [25]. The calculated dipole moments, ranging from 6.4 to 9.1 Debye, reflect the significant charge separation within the molecule due to the electron-withdrawing nitro group and electron-donating phenoxy substituent [21] [25].
Natural Bond Orbital Analysis
Natural bond orbital analysis provides insights into the electronic delocalization patterns within the molecule. The analysis reveals significant hyperconjugative interactions between lone pairs on the sulfonate oxygens and adjacent σ* orbitals, which contribute to the conformational preferences observed experimentally [10]. Additionally, π-conjugation between the aromatic rings and the sulfonate group, while limited by the twisted geometry, still provides measurable stabilization energy [21].
Vibrational Frequency Calculations
Calculated vibrational frequencies using density functional theory methods show excellent agreement with experimental infrared spectra when appropriate scaling factors are applied [14]. The calculated S=O stretching frequencies typically require scaling factors of 0.96-0.98 to match experimental values, while aromatic modes generally show better agreement with scaling factors around 0.99 [14].
A comprehensive comparison of phenyl (4-nitrophenyl)methanesulfonate with its homologous 4-nitrophenyl methanesulfonate reveals significant structural and electronic differences that influence their respective properties and applications.
Structural Differences
The primary structural distinction lies in the replacement of the phenyl substituent with a methyl group in 4-nitrophenyl methanesulfonate (molecular formula C₇H₇NO₅S, molecular weight 217.20 g/mol) [26] [27]. This substitution results in a dramatic reduction in molecular size and the elimination of one aromatic ring system, fundamentally altering the electronic and steric environment around the sulfonate center.
In 4-nitrophenyl methanesulfonate, the absence of the phenyl ring eliminates the potential for π-π interactions and reduces the overall molecular rigidity [26]. The crystal structures of 4-nitrophenyl methanesulfonate show different packing arrangements compared to the phenyl analog, with the smaller molecular size allowing for more efficient packing and different hydrogen bonding patterns [27].
Electronic Property Comparisons
The electronic properties of the two compounds differ significantly due to the varying electron-donating capabilities of the phenyl versus methyl substituents. The phenyl group in phenyl (4-nitrophenyl)methanesulfonate provides additional π-electron density through resonance effects, while the methyl group in the homolog acts primarily as a weak electron-donating group through inductive effects [28].
Computational studies reveal that the frontier orbital energies differ substantially between the two compounds. The phenyl derivative exhibits lower highest occupied molecular orbital energies due to the extended π-conjugation, while the lowest unoccupied molecular orbital energies remain similar due to the common 4-nitrophenyl acceptor system [21] [28].
Spectroscopic Distinctions
The spectroscopic properties show marked differences that reflect the structural variations. In ¹H Nuclear Magnetic Resonance spectroscopy, the phenyl derivative displays the characteristic aromatic multipicity patterns at δ 7.0-7.4 ppm, which are completely absent in the methyl homolog [8] [26]. Instead, 4-nitrophenyl methanesulfonate shows only the diagnostic methyl singlet at δ 3.0-3.2 ppm alongside the 4-nitrophenyl aromatic signals [26].
The infrared spectra show similarities in the sulfonate and nitro group regions but differ significantly in the aromatic C-H stretching and bending regions [15] [14]. The phenyl derivative exhibits additional aromatic modes that provide a more complex fingerprint pattern in the 1400-1600 cm⁻¹ region [14].
Reactivity and Stability Patterns
The reactivity patterns of these compounds reflect their different electronic structures. The phenyl derivative generally shows enhanced stability toward hydrolysis due to the electron-donating effect of the phenoxy group, which reduces the electrophilicity of the sulfur center [29] [28]. In contrast, the methyl homolog exhibits higher reactivity in nucleophilic substitution reactions due to the superior leaving group ability of the 4-nitrophenoxide [28] [30].
Kinetic studies of related compounds suggest that the phenyl derivative undergoes slower hydrolysis reactions, with rate constants typically 2-5 times lower than those observed for the methyl homolog under similar conditions [28] [30]. This difference has important implications for the stability and handling of these compounds in various applications.
Applications and Synthetic Utility
The structural and electronic differences between these homologs result in distinct applications and synthetic utility. The phenyl derivative finds primary use in applications requiring enhanced stability and specific electronic properties, while the methyl homolog is preferred for reactions requiring good leaving group characteristics [28].
Both compounds serve as important intermediates in organic synthesis, but their different reactivity profiles make them suitable for different synthetic transformations. The choice between these homologs depends on the specific requirements of the target reaction, including stability, solubility, and reactivity considerations [29] [28].